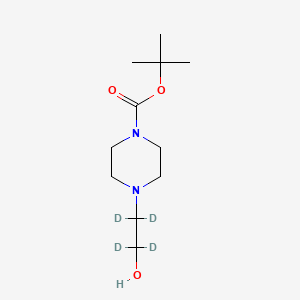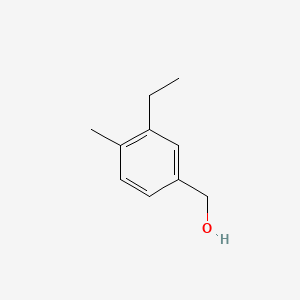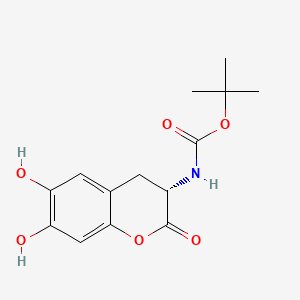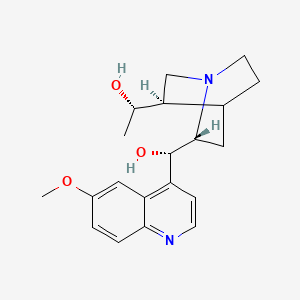
1-Boc-4-(2-hydroxyethyl-d4)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-4-(2-hydroxyethyl-d4)piperazine is an N-Boc protected piperazine . It’s a deuterium-labeled compound, where stable heavy isotopes of hydrogen have been incorporated into the molecule . This compound is often used in research .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-Boc-4-(2-hydroxyethyl-d4)piperazine, has seen recent developments . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . 1-Boc-piperazine can be prepared in 80% yield via solvent-free N-Boc protection catalyzed by iodine .Molecular Structure Analysis
The molecular formula of 1-Boc-4-(2-hydroxyethyl-d4)piperazine is C11H18D4N2O3 . The molecular weight is 234.33 . The structure includes a piperazine ring with a tert-butyl group and a 2-hydroxyethyl group attached to it .Chemical Reactions Analysis
1-Boc-piperazine undergoes Buchwald-Hartwig coupling reactions with aryl halides . Cross-coupling of 1-Boc-piperazine with aryl iodides using CuBr/1,1′-bi-2-naphthol (catalyst) and K3PO4 (base) has also been reported .Physical And Chemical Properties Analysis
1-Boc-4-(2-hydroxyethyl-d4)piperazine is a solid with a melting point of 38-42 °C . Its SMILES string representation isCC(C)(C)OC(N1CCN(CC1)C([2H])([2H])C([2H])([2H])O)=O .
Safety And Hazards
This compound is classified as Acute Tox. 3 Oral - Aquatic Acute 1 . It’s toxic and can cause severe skin burns and eye damage . It’s recommended to wear eye protection/face protection when handling this compound . If swallowed, rinse mouth and do not induce vomiting . If it gets in the eyes, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
tert-butyl 4-(1,1,2,2-tetradeuterio-2-hydroxyethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-12(5-7-13)8-9-14/h14H,4-9H2,1-3H3/i8D2,9D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXIOAYUQIITBU-LZMSFWOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-BOC-4-(2-Hydroxyethyl)piperazine-d4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B570685.png)





